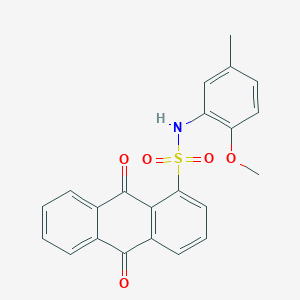![molecular formula C22H16FNO3S2 B280769 4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide, also known as FST, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively researched. In
作用机制
The mechanism of action of 4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH and subsequent apoptosis.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, this compound has also been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which plays a crucial role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, potent inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of using 4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide in lab experiments is its specificity for CAIX, making it a useful tool for studying the role of CAIX in cancer cells. However, this compound has also been found to inhibit the activity of other carbonic anhydrase isoforms, which may limit its use in certain experiments. Additionally, this compound has poor solubility in water, which may affect its bioavailability in vivo.
未来方向
Future research on 4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide could focus on its potential applications in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the effects of this compound on the tumor microenvironment, including its effects on immune cells and angiogenesis. Finally, the development of more soluble derivatives of this compound could improve its bioavailability and potential clinical applications.
合成方法
The synthesis of 4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide involves the reaction of 4-fluoro-1-naphthol with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylthiourea. The final product is obtained by hydrolysis of the resulting intermediate with sodium hydroxide.
科学研究应用
4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide has been widely used in scientific research for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
属性
分子式 |
C22H16FNO3S2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
4-fluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H16FNO3S2/c23-15-10-12-17(13-11-15)29(26,27)24-20-14-21(28-16-6-2-1-3-7-16)22(25)19-9-5-4-8-18(19)20/h1-14,24-25H |
InChI 键 |
ZLHHOVZCOQHSGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
